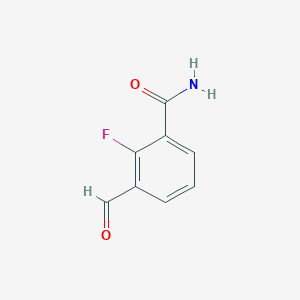

2-Fluoro-3-formylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

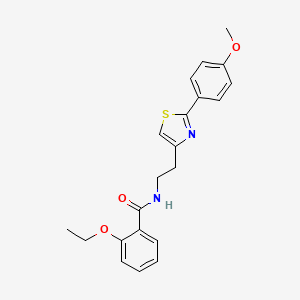

2-Fluoro-3-formylbenzamide is a chemical compound with the molecular formula C8H6FNO2 . It has a molecular weight of 167.14 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Fluoro-3-formylbenzamide is 1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Fluoro-3-formylbenzamide is a solid at room temperature . It has a predicted boiling point of 269.9±30.0 °C and a predicted density of 1.347±0.06 g/cm3 . Its pKa is predicted to be 14.71±0.50 .Wissenschaftliche Forschungsanwendungen

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Iron-catalyzed, fluoroamide-directed C-H fluorination is a significant application of 2-Fluoro-3-formylbenzamide. This process involves a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance. Such reactions proceed through short-lived radical intermediates with fluorine transfer mediated directly by iron, showcasing the compound's utility in synthesizing fluorinated organic molecules without the need for noble metal additives (Groendyke et al., 2016).

Photoredox Systems for Catalytic Fluoromethylation

2-Fluoro-3-formylbenzamide is pivotal in designing photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. These systems utilize visible-light-induced single-electron-transfer processes for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions. The application highlights the compound's role in synthesizing organofluorine compounds, a critical aspect in pharmaceutical and agrochemical fields (Koike & Akita, 2016).

Synthesis and Evaluation of Sigma Receptor Ligands

2-Fluoro-3-formylbenzamide derivatives have been synthesized and evaluated as sigma receptor ligands for positron emission tomography (PET) imaging. These fluorinated halobenzamides exhibit high sigma-1 affinities and potential for PET imaging of tissues containing sigma receptors, underlining the compound's significance in developing diagnostic tools for neurological disorders (Dence et al., 1997).

Opto-Electrical Properties and NLO Applications

The synthesis of 2-fluoro-N,N-diphenylbenzamide and its derivatives demonstrates significant opto-electrical and non-linear optical (NLO) properties. These properties are crucial for developing materials with potential applications in photonics and electronics, showcasing the compound's versatility in material science (Raveendiran et al., 2022).

Regioselective Intramolecular Arylthiolations

2-Fluoro-3-formylbenzamide plays a role in regioselective intramolecular arylthiolations, where it forms C–S linkages through Cu(I) and Pd(II) catalysis. This application underscores the compound's utility in synthetic organic chemistry, particularly in constructing heterocyclic compounds and facilitating selective transformations (Sahoo et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-3-formylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMPOVXBFBIDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-formylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2748447.png)

![Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2748454.png)

![2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2748466.png)

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748467.png)

![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2748468.png)